1-Hydroxy-3-[(phenylsulfonyl)amino]thiolan-1-one
Overview
Description
1-Hydroxy-3-[(phenylsulfonyl)amino]thiolan-1-one is a chemical compound that features a thiolane ring substituted with a hydroxy group and a phenylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-[(phenylsulfonyl)amino]thiolan-1-one typically involves the reaction of thiolane derivatives with phenylsulfonyl chloride under basic conditions. The hydroxy group can be introduced through subsequent oxidation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-[(phenylsulfonyl)amino]thiolan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenylsulfonylamino group can be reduced to form an amine.
Substitution: The thiolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-oxo-3-[(phenylsulfonyl)amino]thiolan-1-one.
Reduction: Formation of 1-hydroxy-3-amino-thiolan-1-one.
Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-3-[(phenylsulfonyl)amino]thiolan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-[(phenylsulfonyl)amino]thiolan-1-one involves its interaction with specific molecular targets. The phenylsulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-3-[(methylsulfonyl)amino]thiolan-1-one
- 1-Hydroxy-3-[(ethylsulfonyl)amino]thiolan-1-one
- 1-Hydroxy-3-[(propylsulfonyl)amino]thiolan-1-one
Uniqueness
1-Hydroxy-3-[(phenylsulfonyl)amino]thiolan-1-one is unique due to the presence of the phenylsulfonylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to its methyl, ethyl, or propyl analogs.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-16(13)7-6-9(8-16)11-17(14,15)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMOTIGEBLVQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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